5-Bromopyridine-2-sulfurpentafluoride
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Overview
Description
5-Bromopyridine-2-sulfurpentafluoride is a chemical compound with the molecular formula C5H3BrF5NS It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 5 are substituted with sulfurpentafluoride and bromine, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromopyridine-2-sulfurpentafluoride typically involves the introduction of sulfurpentafluoride and bromine into the pyridine ring. One common method is the reaction of 5-bromopyridine with sulfurpentafluoride under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete substitution.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-Bromopyridine-2-sulfurpentafluoride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Addition Reactions: The sulfurpentafluoride group can participate in addition reactions with various nucleophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents at moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound.
Scientific Research Applications
5-Bromopyridine-2-sulfurpentafluoride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Bromopyridine-2-sulfurpentafluoride involves its interaction with specific molecular targets. The sulfurpentafluoride group is highly electronegative, which can influence the compound’s reactivity and binding affinity to various targets. The bromine atom can also participate in halogen bonding, further affecting the compound’s interactions. These properties make the compound useful in studying molecular pathways and designing new chemical entities.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromopyridine: A brominated aromatic amine used in labeling and synthesis of various compounds.
5-Bromo-2-fluoropyridine: A fluorinated derivative of pyridine with applications in organic synthesis.
2-Bromo-5-fluoropyridine: Another fluorinated pyridine derivative used in chemical research.
Uniqueness
5-Bromopyridine-2-sulfurpentafluoride is unique due to the presence of the sulfurpentafluoride group, which imparts distinct chemical properties compared to other brominated or fluorinated pyridine derivatives. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Properties
IUPAC Name |
(5-bromopyridin-2-yl)-pentafluoro-λ6-sulfane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrF5NS/c6-4-1-2-5(12-3-4)13(7,8,9,10)11/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDOYCSUTPYAKEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)S(F)(F)(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrF5NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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